molecular formula C8H16O B092607 3-Octanone CAS No. 106-68-3

3-Octanone

Cat. No.: B092607
CAS No.: 106-68-3
M. Wt: 128.21 g/mol
InChI Key: RHLVCLIPMVJYKS-UHFFFAOYSA-N
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Description

3-Octanone: is an organic compound with the molecular formula C8H16O It is a colorless to slightly yellow liquid with a fruity odor reminiscent of lavenderethyl amyl ketone or ethyl pentyl ketone . It is naturally found in various plants such as lavender, rosemary, and nectarines, and is used in the flavor and fragrance industry due to its pleasant aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Octanone can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is produced by passing a mixture of vapors of caproic acid and acetic acid over thorium oxide at approximately 400°C . This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Octanone undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form 3-octanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromates or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: 3-Octanol.

    Substitution: Various substituted ketones depending on the nucleophile used.

Properties

IUPAC Name

octan-3-one
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InChI

InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h3-7H2,1-2H3
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InChI Key

RHLVCLIPMVJYKS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(=O)CC
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Molecular Formula

C8H16O
Record name ETHYL N-AMYL KETONE
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DSSTOX Substance ID

DTXSID3041954
Record name 3-Octanone
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Molecular Weight

128.21 g/mol
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Physical Description

Ethyl n-amyl ketone appears as a clear colorless liquid with a pungent odor. Insoluble in water and partially soluble in alcohol. Vapors are denser than air and may have a narcotic effect in high concentrations. Used in making perfumes and as a solvent for nitrocellulose and vinyl resins., Colorless to slightly yellow liquid; Pungent, somewhat fruity odor; [Merck Index] Colorless liquid; [MSDSonline], Liquid, colourless, oily liquid with a herbaceous, fruity warm odour
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Boiling Point

332.6 to 334.4 °F at 760 mmHg (USCG, 1999), 167.5 °C, 167.00 to 170.00 °C. @ 760.00 mm Hg
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Flash Point

115 °F (USCG, 1999), 59 °C
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Solubility

Slightly miscible (USCG, 1999), Miscible with ethanol, ether, Miscible with oxygenated solvents., In water, 2.6X10+3 mg/L at 20 °C, 2.6 mg/mL at 20 °C, soluble in most common organic solvents; insoluble in water, 1 ml in 5 ml 60% alcohol; 1 ml in 3 ml 70% alcohol (in ethanol)
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Density

0.822 (USCG, 1999) - Less dense than water; will float, 0.820-0.824 at 20 °C/20 °C, 0.817-0.821 (23°)
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Vapor Density

4.42 (USCG, 1999) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

2.0 [mmHg], 2 mm Hg at 20 °C
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Color/Form

Colorless liquid

CAS No.

106-68-3
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Melting Point

-23.00 °C. @ 760.00 mm Hg
Record name Ethyl pentyl ketone
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Synthesis routes and methods I

Procedure details

Quantification shows that 606.3 g 6-methylheptanone (4.73 mole) were obtained, which corresponds to a 95.4% yield of methylheptanone in relation to isovaleral. The isovaleraldehyde conversion is 99.2%.
Quantity
606.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95.4%

Synthesis routes and methods II

Procedure details

To a solution of 6(7)-hydroxy-2-methoxycarbonyl-8-azabicyclo(3.2.1)octane-3-one (18 g, 84.5 mmol) in 200 ml of CH2Cl2, 70 ml of dimethoxymethane was added, followed by (18 g, 93 mmol) of p-toluene sulfonic acid monohydrate. The round-bottom flask was fitted with a soxhiet extractor containing 3-4 A molecular sieves. The reaction mixture was heated to reflux with stirring until the starting material had disappeared (TLC). The mixture was cooled and treated with sat. sodium bicarbonate solution and extracted with CH2Cl2. The combined organics were dried over K2CO3 removed in vacuo and applied to column (silica gel, 10% Et3N, 30% EtOAc/hexane). 6-Methoxymethoxy-2-methoxy-carbonyl-8-azabicyclo(3.2.1))octane-3-one (2.2 g) was obtained as a yellow oil. Rf 0.3 (10% Et3N, 30% EtOAc in hexane).
[Compound]
Name
6(7)-hydroxy-2-methoxycarbonyl-8-azabicyclo(3.2.1)octane-3-one
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of the product obtained in Example IV (2.7 g, 0.017 mol) and p-toluenesulfonic acid monohydrate (0.023) g, 0.12 mmol) in dry toluene (200 ml) was allowed to reflux through a Soxhlet extractor for 2 hours. The Soxhlet thimble was charged with Type 4 A molecular sieves (16 g). After the solution was cooled to room temperature, anhydrous potassium carbonate (5 g, 0.036 mol) was added to the solution, and the mixture was stirred at room temperature for 30 min. The mixture was filtered and subjected to rotary evaporation to afford a slightly yellow wax at a 68% yield. Recrystallization from ethyl ether gave white crystals having a melting point of 69° C.
[Compound]
Name
product
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
68%

Synthesis routes and methods IV

Procedure details

Anionic polymerization was also done. This was carried out in tetrahydrofuran at 0° C. by using benzophenone monothithium complex as an initiator. After a specified time, a sufficient amount of acetic anhydride was added to the solution and the resulting mixture was stirred at room temperature for several hours. The separation and purification of the polymer were similar to those described for the cationic polymerization. IR (film) 1738 (νC=O), 1125 (νC-O-C) cm-1 ; 1H NMR (CDCl3) δ6.12 (H-2eq), 5.95 (H-2ax), 3.8 4.2 (2H-6), 2.5-2.8 (H-5), 1.6 2.2 (2H-3, 2H-4); Anal. Calcd. for (C6H8O3)n ; C 56, H 6.29. Found; C 56.28 H 6.11.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(C6H8O3)n
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

A solution of 2,5-dimethoxytetrahydrofuran (22.2 ml) in 0.1M HCl was refluxed for 1 hour and then cooled to 0° C. 1.3-Acetonedicarboxylic acid (25 g), benzylamine (15.6 ml) and 10% sodium acetate (95 ml) was added in one portion and the resulting mixture was stirred at room temperature for 1 hour and then heated to 50° C. for 5 hours. The reaction mixture was cooled, basified with 2M sodium hydroxide, extracted with dichloromethane and washed with water. The organics were extracted with 1M hydrochloric acid and washed with dichloromethane. The aqueous layer was basified with 2M sodium hydroxide and extracted with ethyl acetate (3×100 ml). The organic extracts were dried and evaporated to dryness to give the title compound as a brown oil which was used without further purification. Yield 13.66 g. MS 216 MH+.
Quantity
22.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
15.6 mL
Type
reactant
Reaction Step Two
Quantity
95 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Q & A

Q1: What are the known biological activities of 3-octanone?

A1: this compound demonstrates a range of biological activities, including:

  • Nematicidal activity: It exhibits toxicity against plant-parasitic nematodes, particularly the root-knot nematode Meloidogyne incognita. Studies show it effectively inhibits hatching and induces mortality in the infective juvenile stage of the nematode. [, , ]
  • Insecticidal activity: this compound demonstrates toxicity against various insect pests, including wireworms (Agriotes lineatus), corn rootworms (Diabrotica virgifera virgifera), and garden chafers (Phyllopertha horticola). []
  • Fungal signaling: It serves as an odorant from fungal pathogens that can elicit aversive responses in insects, like the locust Locusta migratoria. []
  • Plant growth regulation: this compound influences plant growth and development by altering auxin/cytokinin homeostasis in Arabidopsis thaliana. This effect is mediated through the KISS ME DEADLY (KMD) gene family, impacting root architecture and growth rate. []

Q2: How does this compound exert its nematicidal effect?

A2: While the exact mechanism remains unclear, research suggests that this compound induces oxidative stress in nematodes, leading to mortality. Elevated levels of reactive oxygen species (ROS) were detected in M. incognita juveniles exposed to this compound. [] Additionally, research on Caenorhabditis elegans suggests that this compound disrupts cell membrane integrity, leading to calcium influx and neuronal cell death. []

Q3: How does the structure of this compound relate to its toxicity to nematodes?

A3: Studies using C. elegans have shown that the length of the ketone carbon chain is crucial for toxicity. Compounds structurally related to this compound, but with different chain lengths, showed altered bioactivity. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C8H16O, and its molecular weight is 128.21 g/mol.

Q5: What are the main analytical techniques used to identify and quantify this compound?

A5: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify this compound in various matrices, including mushroom samples, plant materials, and insect pheromone extracts. [, , , , , , , , , ]

Q6: Are there any specific spectroscopic data available for this compound?

A6: While the provided research papers primarily focus on biological activity and applications, spectroscopic data for this compound can be readily found in chemical databases like NIST, SDBS, and PubChem.

Q7: What are the potential applications of this compound in agriculture?

A7: Due to its nematicidal and insecticidal properties, this compound shows promise as a biofumigant for controlling soilborne pests. Research indicates it can effectively control major crop pests like wireworms, corn rootworms, and garden chafers. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.